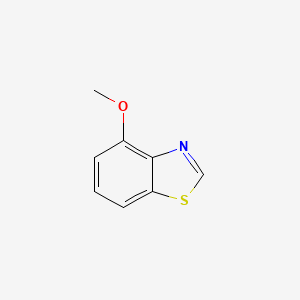

4-Methoxy-1,3-benzothiazole

Overview

Description

Synthesis Analysis

Benzothiazoles, including 4-methoxy-1,3-benzothiazole, have been synthesized using various methods. One notable approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with functional group tolerance .

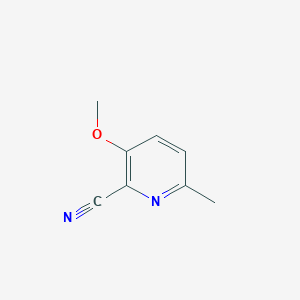

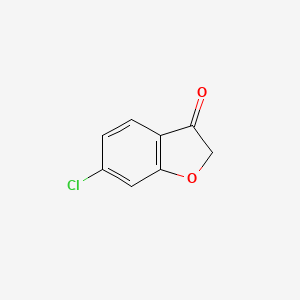

Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .

Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Scientific Research Applications

1. Fluorescent Probes Sensing pH and Metal Cations

4-Methoxy-1,3-benzothiazole derivatives have been utilized in the development of fluorescent probes. These compounds show sensitivity to pH changes and selectivity in metal cations detection, making them valuable in chemical and biological sensing applications (Tanaka et al., 2001).

2. Antitumor Activity

Benzothiazole compounds, including methoxy-substituted ones, have demonstrated significant antitumor activity. They have been effective in inhibiting the proliferation of tumor cells in vitro, suggesting their potential in cancer therapy (Zheng Yuguoa, 2012).

3. Breast Cancer Cell Suppression

Specifically, certain benzothiazole molecules like 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole have shown potential as breast cancer cell suppressors. Their mechanisms of action and effects on cellular structures like DNA have been explored (Cuevas-Hernández et al., 2017).

4. Antibacterial Activity

Methoxy-substituted benzothiazole derivatives have been found to exhibit potent antibacterial properties, particularly against resistant strains like Pseudomonas aeruginosa. This highlights their potential in addressing antimicrobial resistance challenges (Gupta, 2018).

5. Liquid Crystal Synthesis

Benzothiazole-based compounds, including those with methoxy groups, have been used in synthesizing liquid crystals. These materials exhibit unique mesomorphic behavior, useful in various technological applications (Ha et al., 2009).

6. Prodrug Development in Cancer Therapy

Methoxy-substituted benzothiazole derivatives have been developed as prodrugs in cancer therapy. Their conversion into active forms in vivo shows promise in targeted cancer treatments (Bradshaw et al., 2002).

Mechanism of Action

Target of Action

4-Methoxy-1,3-benzothiazole is a derivative of benzothiazole, which has been reported to display a wide range of biological activities and medicinal applications . The primary targets of this compound include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The mode of action of this compound involves inhibiting the aforementioned enzymes, thereby disrupting the normal functioning of these enzymes in the cell . This disruption can lead to a variety of effects, depending on the specific enzyme being targeted.

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the enzymes it targets . For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis. The exact downstream effects would depend on the specific pathway and the role of the enzyme within that pathway.

Pharmacokinetics

The molecular weight of this compound is 180227 , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the action of this compound is primarily the inhibition of the targeted enzymes, leading to disruption of the associated biochemical pathways . This can result in a variety of molecular and cellular effects, including the potential for antibacterial activity .

Safety and Hazards

properties

IUPAC Name |

4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPAPBLJJLIQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505027 | |

| Record name | 4-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3048-46-2 | |

| Record name | 4-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

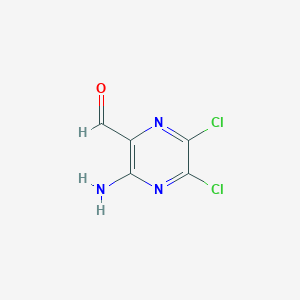

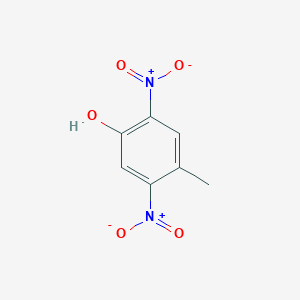

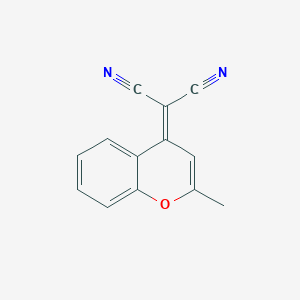

Q1: What is significant about the synthesis of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3) described in the paper?

A1: The paper highlights the reaction of Herz salts with malononitrile as a route to (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. Interestingly, during the synthesis using 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride, a byproduct, 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3), was isolated []. This finding suggests an alternative reaction pathway and offers insights into the reactivity of the starting materials. Further investigation of this unexpected product and the reaction conditions could lead to a new synthetic route for 1,3-benzothiazole derivatives bearing specific substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)